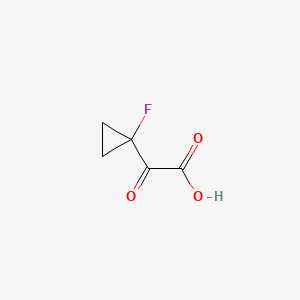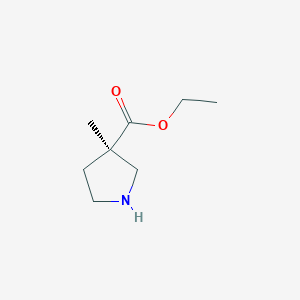
2-(1-Fluorocyclopropyl)-2-oxoacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Fluorocyclopropyl)-2-oxoacetic acid is a fluorinated organic compound characterized by the presence of a fluorocyclopropyl group attached to an oxoacetic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method is the Stille cross-coupling reaction, where an aryl halide reacts with a (1-fluorocyclopropyl)tin reagent under mild conditions . This method is advantageous due to its functional group tolerance and the stability of the fluorocyclopropyl moiety.
Industrial Production Methods: Industrial production of 2-(1-Fluorocyclopropyl)-2-oxoacetic acid may involve large-scale Stille cross-coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as extraction, purification, and crystallization to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(1-Fluorocyclopropyl)-2-oxoacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohols.
Substitution: The fluorocyclopropyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
2-(1-Fluorocyclopropyl)-2-oxoacetic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways.
Medicine: Fluorinated compounds often exhibit enhanced biological activity and stability, making them potential candidates for drug development.
Industry: The compound can be used in the development of new materials with improved properties, such as increased thermal stability and resistance to degradation.
Mécanisme D'action
The mechanism of action of 2-(1-Fluorocyclopropyl)-2-oxoacetic acid involves its interaction with specific molecular targets. The fluorocyclopropyl group can influence the compound’s binding affinity and selectivity towards enzymes or receptors. The presence of the fluorine atom can modulate the compound’s conformation, pKa, and lipophilicity, thereby affecting its pharmacokinetic profile .
Comparaison Avec Des Composés Similaires
- 2-(1-Chlorocyclopropyl)-2-oxoacetic acid
- 2-(1-Bromocyclopropyl)-2-oxoacetic acid
- 2-(1-Methylcyclopropyl)-2-oxoacetic acid
Comparison: 2-(1-Fluorocyclopropyl)-2-oxoacetic acid is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties compared to its analogs. Fluorine’s high electronegativity and small size can enhance the compound’s stability, lipophilicity, and biological activity, making it a valuable compound in various applications.
Propriétés
IUPAC Name |
2-(1-fluorocyclopropyl)-2-oxoacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5FO3/c6-5(1-2-5)3(7)4(8)9/h1-2H2,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKPDPSPKILARHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C(=O)C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5FO3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.09 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S,3S)-3-(4-methoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid](/img/structure/B8195531.png)
![(2R,3R)-3-(4-methoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid](/img/structure/B8195537.png)
![tert-butyl N-[(3aS)-octahydrocyclopenta[c]pyrrol-4-yl]carbamate](/img/structure/B8195548.png)
![tert-butyl (3aR,6aS)-4-amino-hexahydro-1H-cyclopenta[c]pyrrole-2-carboxylate](/img/structure/B8195561.png)

![cis-Hexahydro-pyrrolo[3,2-b]pyrrol-2-one HCl](/img/structure/B8195565.png)




![3-Thia-7-azabicyclo[4.1.1]octane](/img/structure/B8195615.png)


